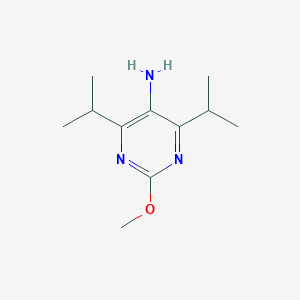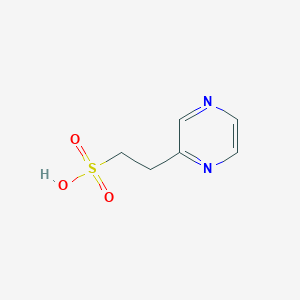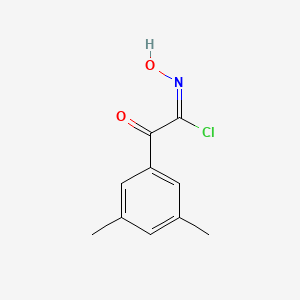
1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)- is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)- typically involves the reaction of 3-pyridinecarboxaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridinyl groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives, which can be further utilized in various applications.
科学研究应用
1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)- has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antifungal or antibacterial effects .
相似化合物的比较
Similar Compounds
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester: This compound shares a similar pyrazole core but differs in its substituents, leading to different chemical and biological properties.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole structure but includes halogen substituents, which can enhance its reactivity and biological activity.
Uniqueness
1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and pyridinyl groups allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.
属性
分子式 |
C15H11N3O2 |
|---|---|
分子量 |
265.27 g/mol |
IUPAC 名称 |
2-phenyl-5-pyridin-3-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)14-9-13(11-5-4-8-16-10-11)17-18(14)12-6-2-1-3-7-12/h1-10H,(H,19,20) |
InChI 键 |
BMWBJIDMOCSHDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CN=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)
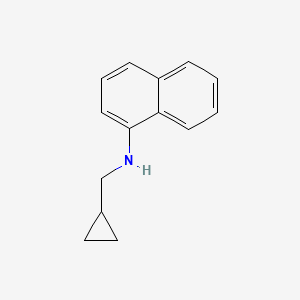

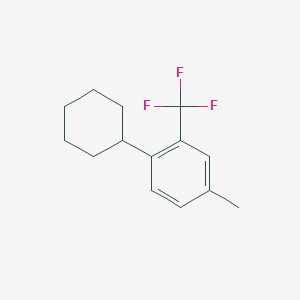
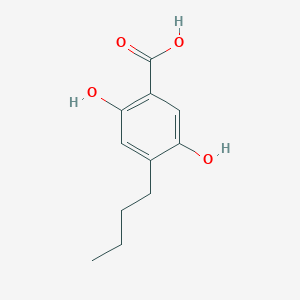
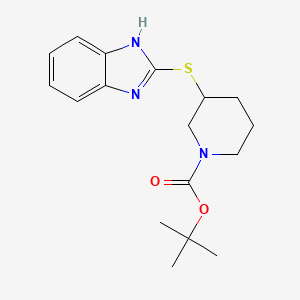
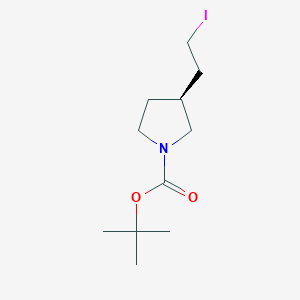
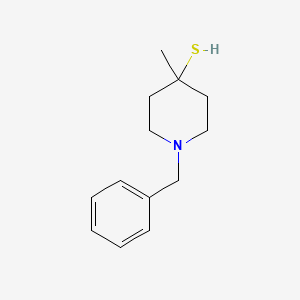
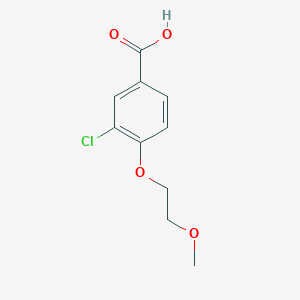
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
